Intestinal Absorption Efficiency: Stigmastanol vs. β-Sitosterol in Humans
In a dual stable isotopic tracer study in healthy human subjects, stigmastanol (sitostanol) exhibited a mean systemic absorption of 0.0441 ± 0.004% from a 600 mg oral dose, compared to 0.512 ± 0.038% for β-sitosterol [1]. This represents a 91.4% reduction in absorption attributable solely to saturation of the Δ5 double bond [1]. This differential absorption is further corroborated by animal data where sitostanol absorption was 1-2%, while β-sitosterol absorption was 4% [2].
| Evidence Dimension | Systemic absorption (%) |
|---|---|
| Target Compound Data | 0.0441 ± 0.004% (human) [1]; 1-2% (rat) [2] |
| Comparator Or Baseline | β-Sitosterol: 0.512 ± 0.038% (human) [1]; 4% (rat) [2] |
| Quantified Difference | 91.4% relative reduction (human); ~50-75% relative reduction (rat) |
| Conditions | Human: 600 mg oral dose of lecithin-emulsified soy stanols/sterols, dual stable isotopic tracer method; Rat: oral gavage of 14C/3H-labeled phytosterols in sunflower seed oil [REFS-1, REFS-2] |
Why This Matters
This >90% difference in systemic absorption is the primary driver for selecting stigmastanol over β-sitosterol in applications requiring minimized systemic exposure, such as nutraceutical formulations for cholesterol management with a favorable safety profile.
- [1] Ostlund RE Jr, McGill JB, Zeng CM, et al. Gastrointestinal absorption and plasma kinetics of soy Δ5-phytosterols and phytostanols in humans. Am J Physiol Endocrinol Metab. 2002;282(4):E911-E916. View Source
- [2] Sanders DJ, Minter HJ, Howes D, Hepburn PA. The safety evaluation of phytosterol esters. Part 6. The comparative absorption and tissue distribution of phytosterols in the rat. Food Chem Toxicol. 2000;38(6):485-491. View Source
